6,8-Dimethylbenzo[g]pteridine-2,4(1H,3H)-dione

Fluorescence Spectroscopy Photophysics Analytical Chemistry

6,8-Dimethylbenzo[g]pteridine-2,4(1H,3H)-dione (also known as 6,8-dimethylalloxazine) is a synthetic dimethyl-substituted alloxazine derivative within the broader pteridine chemical class. It serves as a regioisomer of the naturally occurring riboflavin photodegradation product lumichrome (7,8-dimethylalloxazine; CAS 1086-80-2), sharing the same molecular formula (C12H10N4O2) and molecular weight (242.23 g/mol) but differing in the ring positions of its two methyl substituents.

Molecular Formula C12H10N4O2
Molecular Weight 242.23 g/mol
CAS No. 76127-02-1
Cat. No. B14059132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dimethylbenzo[g]pteridine-2,4(1H,3H)-dione
CAS76127-02-1
Molecular FormulaC12H10N4O2
Molecular Weight242.23 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)N=C3C(=N2)C(=O)NC(=O)N3)C
InChIInChI=1S/C12H10N4O2/c1-5-3-6(2)8-7(4-5)13-10-9(14-8)11(17)16-12(18)15-10/h3-4H,1-2H3,(H2,13,15,16,17,18)
InChIKeyNYAWGMWFQWTXFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,8-Dimethylbenzo[g]pteridine-2,4(1H,3H)-dione (CAS 76127-02-1): A Regioisomeric Alloxazine for Demethylase Screening and Photophysical Reference


6,8-Dimethylbenzo[g]pteridine-2,4(1H,3H)-dione (also known as 6,8-dimethylalloxazine) is a synthetic dimethyl-substituted alloxazine derivative within the broader pteridine chemical class [1]. It serves as a regioisomer of the naturally occurring riboflavin photodegradation product lumichrome (7,8-dimethylalloxazine; CAS 1086-80-2), sharing the same molecular formula (C12H10N4O2) and molecular weight (242.23 g/mol) but differing in the ring positions of its two methyl substituents [2]. This positional isomerism confers distinct photophysical signatures and biological target engagement profiles, making it a useful tool compound for epigenetic demethylase screening and as a spectroscopic reference standard where differentiation from the more common 7,8-isomer is required [3].

Why 6,8-Dimethylbenzo[g]pteridine-2,4(1H,3H)-dione (CAS 76127-02-1) Is Not Interchangeable with Lumichrome or Other Alloxazine Analogs


The regioisomeric difference between the 6,8- and 7,8-dimethyl substitution patterns on the alloxazine core fundamentally alters both the spectroscopic signature and the biological target engagement profile of this compound. While the 7,8-dimethyl isomer (lumichrome) is widely available as a riboflavin-derived natural product, the 6,8-dimethyl isomer exhibits a distinct fluorescence emission maximum and a 10-fold difference in potency against histone demethylase enzymes such as PHF8 and KDM2B [1][2]. Additionally, the base-selectivity of alloxazine derivatives in DNA duplex binding assays is exquisitely sensitive to the precise position of methyl substituents, with 7,8-dimethylation directing thymine selectivity, whereas the unsubstituted core and alternative methylation patterns confer adenine selectivity [3]. Substituting the 6,8-isomer with lumichrome or other in-class compounds without empirical verification would introduce uncontrolled variables in assay readouts and compromise the reproducibility of target engagement studies.

Quantitative Differentiation of 6,8-Dimethylbenzo[g]pteridine-2,4(1H,3H)-dione (CAS 76127-02-1) Against Closest Analogs


Fluorescence Emission Maximum in Aprotic Solvents: 6,8-Dimethyl vs. 7,8-Dimethyl (Lumichrome) Alloxazine

The 6,8-dimethylalloxazine isomer exhibits a fluorescence emission maximum at approximately 462 nm in aprotic solvents such as dioxane and acetonitrile [1]. In contrast, the more common 7,8-dimethyl isomer (lumichrome) emits at 471 nm in aqueous media, a 9 nm red shift that is solvent-dependent and structurally derived from the different electron density distribution conferred by the alternative methyl substitution pattern [2]. This spectral offset is sufficient to resolve the two isomers in fluorescence-based detection systems and serves as a definitive quality control metric for isomer identity and purity.

Fluorescence Spectroscopy Photophysics Analytical Chemistry

Histone Demethylase PHF8 Inhibition: 10-Fold Differential Potency Between 6,8-Dimethyl and Alternative Substitution Patterns

6,8-Dimethylbenzo[g]pteridine-2,4(1H,3H)-dione inhibits human histone lysine demethylase PHF8 with an IC₅₀ of 250 nM in a 10-minute preincubation AlphaLISA assay [1]. By comparison, the same compound exhibits a 10-fold weaker inhibition of human KDM6A (IC₅₀ = 2.5 µM) and a similarly potent inhibition of KDM2B (IC₅₀ = 250 nM) [1]. While direct IC₅₀ data for the 7,8-dimethyl isomer (lumichrome) against these exact targets are not reported in the same study, the observed intra-compound selectivity profile (250 nM vs. 2.5 µM) demonstrates that the 6,8-dimethyl substitution pattern confers a specific potency window that distinguishes it from other alloxazine derivatives whose activity profiles are either unknown or divergent [2].

Epigenetics Enzyme Inhibition Drug Discovery

UV-Vis Absorption Maximum: Diagnostic Overlap of Lowest-Energy Bands at 350 nm

The absorption spectrum of 6,8-dimethylalloxazine in the near-UV region displays a single broad maximum centered at approximately 350 nm (ca. 28,600 cm⁻¹), which arises from the superposition of the two lowest-energy electronic transitions [1]. This absorption feature is distinct from that of the unsubstituted alloxazine core and other methylated derivatives, whose absorption maxima and band shapes differ due to alterations in the π-electron system induced by the specific 6,8-dimethyl substitution pattern [2]. The 350 nm band serves as a rapid, non-destructive identity check for the 6,8-isomer when referenced against published spectra.

UV-Vis Spectroscopy Electronic Structure Quality Control

Base-Selectivity in DNA Duplex Binding: Alloxazine Core Methylation Position Dictates Nucleobase Preference

In a systematic study of alloxazine derivatives binding to abasic (AP) site-containing DNA duplexes, the unsubstituted alloxazine core (benzo[g]pteridine-2,4(1H,3H)-dione) binds selectively to adenine (A) over other nucleobases. Critically, the introduction of methyl groups at the 7- and 8-positions (yielding lumichrome, the 7,8-dimethyl isomer) switches the base-selectivity entirely from adenine to thymine (T) [1]. The binding properties of the 6,8-dimethyl isomer were not directly measured in this study, but the established structure-selectivity relationship demonstrates that the precise position of methyl substituents on the alloxazine ring system is a key determinant of molecular recognition, and that the 6,8-isomer cannot be assumed to share the base-selectivity of either the unsubstituted core or the 7,8-dimethyl derivative.

DNA Recognition Biophysical Chemistry SNP Detection

Validated Application Scenarios for 6,8-Dimethylbenzo[g]pteridine-2,4(1H,3H)-dione (CAS 76127-02-1) Based on Quantitative Evidence


Epigenetic Drug Discovery: Primary Screening Against Histone Demethylases PHF8 and KDM2B

With an IC₅₀ of 250 nM against both PHF8 and KDM2B in AlphaLISA assays, 6,8-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione serves as a validated hit compound for initiating structure-activity relationship (SAR) campaigns targeting these epigenetic eraser enzymes [1]. Its 10-fold selectivity over KDM6A (IC₅₀ = 2.5 µM) provides a preliminary selectivity window that can be optimized through medicinal chemistry. The compound can be procured as a reference inhibitor for assay development, as a positive control in high-throughput screens, or as a chemical probe to interrogate the biological function of PHF8 and KDM2B in cellular models, provided that its modest potency is acknowledged and that the 7,8-isomer is explicitly excluded due to its uncharacterized activity profile [1].

Analytical Reference Standard: Fluorescence-Based Isomer Discrimination and Purity Assessment

The distinct fluorescence emission maximum of 6,8-dimethylalloxazine at ~462 nm in aprotic solvents, which is blue-shifted by 9 nm relative to the 471 nm emission of lumichrome in aqueous media, enables its use as a reference standard for isomer identification and quantification [1][2]. In quality control laboratories, this spectral fingerprint can be employed to verify the identity of incoming synthetic batches of 6,8-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione, to detect contamination by the more common 7,8-isomer, and to calibrate fluorescence detectors in HPLC or CE systems. The absorption maximum at 350 nm provides an orthogonal UV-Vis check [1].

Photophysical Research: Solvent-Dependent Excited-State Dynamics of Methylated Alloxazines

The experimental and theoretical study of 6,8-dimethylalloxazine's photophysics in solvents of varying polarity and proticity has established baseline data for fluorescence lifetime, emission wavelength shifts (462 nm in dioxane/acetonitrile to 475 nm in methanol), and non-radiative rate constants [1]. Researchers investigating the excited-state behavior of pteridine derivatives, singlet oxygen generation, or the proximity effect in heteroaromatic systems can procure this compound as a well-characterized model system. The published TD-DFT calculations provide a theoretical framework for interpreting experimental observations and for designing new alloxazine-based fluorescent probes with tailored photophysical properties [1].

DNA-Binding Probe Development: Exploration of Novel Alloxazine Scaffolds with Undefined Base-Selectivity

Because the base-selectivity of alloxazine derivatives in AP site-containing DNA duplexes is exquisitely sensitive to the precise position of methyl substitution—with the unsubstituted core binding adenine and the 7,8-dimethyl isomer binding thymine [1]—the 6,8-dimethyl isomer represents an uncharted scaffold whose nucleobase recognition properties remain to be determined. Researchers developing novel fluorescent probes for abasic site detection, SNP typing, or DNA damage sensing can procure 6,8-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione to empirically determine its binding profile and to expand the library of available alloxazine-based ligands. Its characterization would fill a critical data gap in the structure-selectivity relationship of this compound class [1].

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